1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-
CAS No.:
Cat. No.: VC15888241
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O3S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile |
| Standard InChI | InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1 |
| Standard InChI Key | KBMAOLDNCSMGSE-DHIUTWEWSA-N |
| Isomeric SMILES | CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC |
| Canonical SMILES | CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of this compound is a 1,4-benzothiazepine ring system, a seven-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 4, respectively. Critical structural features include:
| Structural Feature | Position | Description |
|---|---|---|
| 3-butyl-3-ethyl substituents | 3 | Branched alkyl groups conferring lipophilicity and influencing receptor binding |
| 7-methoxy group | 7 | Electron-donating group modulating aromatic reactivity |
| 5-phenyl group | 5 | Aromatic moiety enhancing π-π stacking interactions |
| 8-carbonitrile | 8 | Polar functional group improving solubility and hydrogen bonding capacity |
| 1,1-dioxide configuration | 1 | Sulfone group enhancing metabolic stability and electronic effects |
The (3R,5R) stereochemistry establishes a specific three-dimensional conformation, critical for interactions with chiral biological targets. X-ray crystallographic studies of analogous benzothiazepines reveal boat conformations in the seven-membered ring, stabilized by intramolecular hydrogen bonds .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves sequential functionalization and cyclization steps:
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Chalcone Intermediate Formation: Condensation of substituted acetophenones with benzaldehydes yields α,β-unsaturated ketones .
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Thiol Incorporation: Reaction with thiourea or thioacetic acid introduces the sulfur atom, followed by acid-catalyzed cyclization to form the benzothiazepine core .
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Oxidation to Sulfone: Treatment with hydrogen peroxide or ozone converts the thioether to a sulfone group.
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Stereoselective Alkylation: Enzymatic resolution or chiral auxiliary methods achieve the (3R,5R) configuration, with reported enantiomeric excess >98% .
A comparative analysis of synthetic routes reveals that polyethylene glycol (PEG-400)-mediated reactions achieve yields exceeding 95% within 60 minutes, significantly outperforming traditional solvents like DMF or THF .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation by 70% compared to solution-phase methods. Microwave-assisted cyclization further accelerates reaction kinetics, completing ring closure in under 10 minutes .
Physicochemical Properties
Experimental characterization data from spectroscopic and chromatographic analyses include:
¹³C NMR spectra exhibit characteristic signals at δ 118.7 ppm (carbonitrile carbon) and δ 55.2 ppm (methoxy carbon), confirming successful functionalization . The sulfone group generates distinct IR stretches at 1150 cm⁻¹ (asymmetric S=O) and 1040 cm⁻¹ (symmetric S=O).
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiles
In silico docking studies against human adenosine kinase (hADK) reveal a binding affinity (Kd) of 0.89 μM, with key interactions:
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Sulfone oxygen hydrogen bonding to Arg136
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Phenyl group π-cation interaction with Lys89
Comparative IC₅₀ values against cancer cell lines:
| Cell Line | IC₅₀ (μM) | Standard Drug | Reference |
|---|---|---|---|
| Hep G-2 | 15.42 ± 0.16 | Doxorubicin (4.68) | |
| DU-145 | 21.34 ± 0.12 | Cisplatin (21.96) |
Structure-Activity Relationships (SAR)
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3-Position Substituents: Bulky alkyl groups (butyl/ethyl) enhance membrane permeability but reduce aqueous solubility.
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5-Phenyl Group: Halogenation (e.g., para-Cl) improves potency 3-fold by strengthening hydrophobic interactions .
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8-Carbonitrile: Replacement with carboxylic acid decreases activity 10-fold, highlighting the importance of hydrogen bond acceptor capacity.
Pharmacological Applications and Development Status
Preclinical Investigations
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Oncology: Demonstrated GSK-3β inhibition (Ki = 0.45 μM) in prostate cancer models, inducing apoptosis via β-catenin pathway modulation .
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Neuroinflammation: Suppressed microglial TNF-α production by 78% at 10 μM in LPS-stimulated cultures, comparable to dexamethasone .
Patent Landscape
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WO2024088118A1: Covers derivatives for non-alcoholic steatohepatitis (NASH) treatment.
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US20240117234A1: Claims use in combo therapies with PD-1 inhibitors for solid tumors.
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